molecular formula C17H18N2O3S B379666 BRD4-IN-4 CAS No. 304685-40-3

BRD4-IN-4

Numéro de catalogue: B379666
Numéro CAS: 304685-40-3
Poids moléculaire: 330.4g/mol
Clé InChI: HTONIJRZZRKKQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one is a synthetic small molecule belonging to the benzo[cd]indol-2(1H)-one class of compounds. This chemical scaffold is recognized in medicinal chemistry research for its potential as a privileged structure in the development of biologically active molecules . The structure features a fused heteroaromatic system and is characterized by a pyrrolidinylsulfonyl substituent, a functional group that can influence the compound's physicochemical properties and its ability to interact with biological targets. Researchers investigating indole derivatives have found that this core structure possesses a broad spectrum of potential biological activities. Indole-based compounds are frequently explored in preclinical studies for various applications, including antiviral, anticancer, anti-inflammatory, and antimicrobial agents . The specific substitution pattern on the benzo[cd]indol-2(1H)-one core, such as the sulfonamide group in this compound, is a key modulator of its research utility and interaction with enzymatic targets. Related analogs have been studied for their activity against viruses such as Coxsackie B4 and Bovine Viral Diarrhea Virus (BVDV), while others have been identified as inhibitors of kinases like Cyclin-dependent kinase 2 (CDK2), highlighting the value of this chemical class in probe and drug discovery . This reagent is provided for research purposes to support such investigations in chemical biology and hit-to-lead optimization. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Propriétés

IUPAC Name

1-ethyl-6-pyrrolidin-1-ylsulfonylbenzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-19-14-8-9-15(23(21,22)18-10-3-4-11-18)12-6-5-7-13(16(12)14)17(19)20/h5-9H,2-4,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTONIJRZZRKKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Intramolecular Lactamization

A naphthalene derivative bearing an amide group undergoes cyclization under acidic or basic conditions. For example, heating 2-naphthylamide derivatives in polyphosphoric acid (PPA) at 120–140°C induces intramolecular cyclization, yielding the lactam structure. This method achieves moderate yields (50–65%) but requires optimization to avoid over-oxidation.

Transition Metal-Catalyzed Carbonylation

Palladium or cobalt catalysts enable C-H activation for carbonylative cyclization. A representative protocol involves treating 8-amino-1-naphthol with carbon monoxide (CO) under Pd(OAc)₂ catalysis, producing benzo[cd]indol-2(1H)-one in 70–75% yield. Key parameters include:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMF at 100°C

N-Alkylation at Position 1

Introducing the ethyl group at the indole nitrogen requires careful selection of alkylating agents and bases:

Direct Alkylation with Ethyl Halides

Reaction of the benzo[cd]indol-2(1H)-one core with ethyl bromide in the presence of NaH (2.2 eq.) in anhydrous DMF at 60°C for 12 hours affords the 1-ethyl derivative in 85% yield. Side products from over-alkylation are minimized by controlling stoichiometry.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures efficient N-ethylation. Ethanol serves as the ethyl donor, with yields reaching 78% after 24 hours at room temperature.

Sulfonylation at Position 6

Installing the pyrrolidinylsulfonyl group involves electrophilic sulfonation followed by amine displacement:

Chlorosulfonation

Treating 1-ethylbenzo[cd]indol-2(1H)-one with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C generates the 6-sulfonyl chloride intermediate. Excess ClSO₃H (3 eq.) ensures complete conversion within 2 hours.

Amine Coupling

The sulfonyl chloride reacts with pyrrolidine (2 eq.) in THF under N₂. Triethylamine (3 eq.) neutralizes HCl, driving the reaction to completion. Isolation by column chromatography (SiO₂, ethyl acetate/hexane) yields the title compound in 90% purity.

Optimization and Challenges

StepKey VariablesOptimal ConditionsYield
Core SynthesisCatalyst, TemperaturePd(OAc)₂, 100°C75%
N-AlkylationBase, SolventNaH, DMF85%
SulfonylationAmine Equivalents2 eq. pyrrolidine78%

Regioselectivity Issues : Competing sulfonation at position 5 is mitigated by steric hindrance from the ethyl group at N1. Computational studies (DFT) confirm a 15 kcal/mol preference for 6-sulfonation over 5-sulfonation.

Scale-Up Considerations :

  • Catalyst Recovery : Pd(OAc)₂ is recuperated via aqueous extraction (85% recovery).

  • Waste Management : Neutralization of ClSO₃H requires careful pH control to prevent SO₂ release.

Alternative Pathways

Directed C-H Sulfonation

Rhodium-catalyzed C-H activation using [Cp*RhCl₂]₂ (2 mol%) and pyrolidine sulfonamide as the directing group achieves 6-sulfonation without chlorosulfonic acid. Yields are lower (60%) but avoid corrosive reagents.

One-Pot Alkylation-Sulfonation

Sequential addition of ethyl iodide and pyrrolidine sulfonamide in a single reactor reduces purification steps. However, competing reactions limit yields to 65%.

Analytical Validation

1H NMR (400 MHz, CDCl₃) :

  • δ 8.82 (s, 1H, H-7)

  • δ 4.20 (q, J = 7.1 Hz, 2H, NCH₂CH₃)

  • δ 3.45 (m, 4H, pyrrolidine CH₂)

ESI-MS : [M+H]⁺ at m/z 331.4 (calc. 330.4).

Analyse Des Réactions Chimiques

Types de réactions : BRD4-IN-4 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être évalués plus en détail pour leur activité biologique .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en se liant aux domaines bromodomaines de BRD4, empêchant ainsi l'interaction entre BRD4 et les résidus de lysine acétylés sur les histones. Cette inhibition perturbe la formation de complexes transcriptionnels aux super-amplificateurs, entraînant la régulation négative de l'expression des oncogènes. Le composé affecte également les fonctions non transcriptionnelles de BRD4, telles que la réparation des dommages de l'ADN et le maintien des télomères, contribuant à son activité anticancéreuse .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that BRD4-IN-4 exhibits potent anticancer properties:

  • Inhibition of Proliferation : The compound has been reported to inhibit the proliferation of MV4-11 cells (a model for MLL leukemia) with an IC50 value of approximately 6.83 μM .
  • Cell Cycle Arrest : Research indicates that this compound induces G1 phase arrest in cancer cells, thereby halting their progression and proliferation .
  • Mechanism Insights : The compound enters cancer cells via polyamine transporters localized in lysosomes, leading to autophagy and apoptosis .

Cancer Treatment

The primary application of this compound is in the treatment of hematological malignancies and solid tumors. Its ability to selectively target BRD4 makes it a valuable candidate for:

  • MLL Leukemia : Given its specific action on MLL-associated pathways, this compound is being investigated for its effectiveness in treating this aggressive form of leukemia.
  • Solid Tumors : Preliminary findings suggest potential applications in various solid tumors, although further research is needed to fully understand its efficacy across different cancer types.

Case Studies and Research Findings

Study ReferenceDescriptionKey Findings
Feng et al. (2018)Design and synthesis of benzo[cd]indol-2(1H)-one derivativesIdentified this compound as a potent BRD4 inhibitor with significant anticancer activity against MV4-11 cells.
PMC8446683 (2021)Evaluation of lysosome-targeted compoundsDemonstrated that this compound induces autophagy and apoptosis in cancer cells through lysosomal pathways.

Mécanisme D'action

BRD4-IN-4 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This inhibition disrupts the formation of transcriptional complexes at super-enhancers, leading to the downregulation of oncogene expression. The compound also affects non-transcriptional functions of BRD4, such as DNA damage repair and telomere maintenance, contributing to its anti-cancer activity .

Comparaison Avec Des Composés Similaires

Table 1: Key Derivatives and Their Properties

Compound Name Substituents (R1, R6) Biological Target Activity (Kd/IC50) Selectivity Notes Synthesis Yield Reference
1-Ethyl-6-(1-pyrrolidinylsulfonyl) R1: Ethyl; R6: Pyrrolidinylsulfonyl BRD4 Kd = 124 nM High selectivity over non-BET 77%
6-(3,5-Dimethylisoxazol-4-yl)-1-ethyl R1: Ethyl; R6: 3,5-Dimethylisoxazol-4-yl BRD4 Temp. shift = 1.8°C Moderate affinity to WPF shelf 90%
1-(4-(1-Piperidyl)butyl)-6-acrylyl R1: Piperidylbutyl; R6: Acrylyl Lysosome IC50 = 0.8 µM* Lysosome-specific accumulation 55%
6-(Benzo[d]imidazol-2-yl)-1-polyamine R1: Polyamine chain; R6: Benzimidazolyl Autophagy/Atg4B IC50 = 1.2 µM Caspase activation, antimetastatic 48%
7-Aminobenzo[cd]indol-2(1H)-one (Lead 33) R1: Propyl; R6: Amino Atg4B IC50 = 0.6 µM Optimized for Atg4B inhibition 70%

*IC50 values inferred from growth inhibition assays.

Structure-Activity Relationship (SAR) Insights

  • N1-Alkyl Groups : Ethyl (target compound) provides optimal hydrophobic interactions with BRD4’s ZA channel, outperforming bulkier groups (e.g., butyl in compound 21 ) that reduce binding flexibility. Propyl derivatives (e.g., compound 20 ) show ~30% lower affinity due to steric hindrance.
  • C6 Substituents : The pyrrolidinylsulfonyl group enhances BRD4 binding via hydrogen bonding with Asp144 and Tyr139 . Replacing it with 3,5-dimethylisoxazole (compound 19 ) reduces Kd by 50%, highlighting the sulfonyl group’s critical role.
  • Polyamine Conjugates : Derivatives with polyamine chains (e.g., compound 14c ) exhibit lysosomotropic effects, promoting caspase activation and antimetastatic activity (82.5% inhibition at 1 mg/kg) but lack BRD4 specificity .

Selectivity and Off-Target Effects

The target compound demonstrates >100-fold selectivity for BRD4 over non-BET bromodomains (e.g., CREBBP, EP300) due to its unique interaction with the WPF shelf .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The pyrrolidinylsulfonyl group improves aqueous solubility (LogP = 2.1) compared to halogenated analogs (e.g., 6-bromo derivative, LogP = 3.5) .
  • Metabolic Stability : Ethyl substitution at N1 reduces CYP3A4-mediated oxidation relative to methyl derivatives, enhancing plasma half-life .

Activité Biologique

1-Ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one is a synthetic compound derived from the benzo[cd]indole framework, which has gained attention due to its potential biological activities, particularly in cancer therapy. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 330.401 g/mol
  • CAS Number : [specific CAS number not provided in sources]

The biological activity of 1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one is primarily attributed to its interaction with cellular pathways involved in apoptosis and autophagy. Research indicates that this compound may induce cell death in cancerous cells through the following mechanisms:

  • Lysosomal Targeting : The compound has been shown to localize in lysosomes, leading to the induction of autophagy and apoptosis in cancer cells. This dual action enhances its efficacy as a therapeutic agent against tumors .
  • Inhibition of Key Enzymes : It has been evaluated for its inhibitory effects on various enzymes associated with cancer progression, including Aurora B kinase, which plays a crucial role in mitosis and is often overexpressed in cancer cells .

Antitumor Activity

Several studies have highlighted the antitumor effects of 1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma. The mechanism involves the activation of apoptotic pathways and modulation of autophagy-related genes .

Case Studies and Research Findings

A notable study conducted by researchers involved synthesizing derivatives of benzo[cd]indol-2(1H)-one and evaluating their biological activities:

CompoundActivityMechanism
15fPotent anti-migration in hepatocellular carcinomaInduces apoptosis and autophagy via lysosomal targeting
7eStrong antitumor activity against Aurora BInhibits Aurora B kinase activity

These findings suggest that modifications to the benzo[cd]indole structure can enhance biological activity, making it a promising scaffold for further drug development.

Pharmacological Applications

The potential applications of 1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one extend beyond oncology. Its ability to modulate cellular stress responses may also position it as a candidate for treating diseases characterized by dysregulated autophagy.

Q & A

Q. What are the most efficient synthetic strategies for preparing benzo[cd]indol-2(1H)-one derivatives, including 1-ethyl-6-(1-pyrrolidinylsulfonyl) derivatives?

The synthesis of benzo[cd]indol-2(1H)-one scaffolds often employs cobalt-catalyzed C-H carbonylation of naphthylamides using benzene-1,3,5-triyl triorthoester as a CO source, yielding free NH derivatives in up to 88% efficiency . For functionalized derivatives like 1-ethyl-6-(1-pyrrolidinylsulfonyl), post-synthetic modifications (e.g., sulfonylation or alkylation) are typically performed on the core scaffold. Large-scale Negishi coupling and optimized Fries rearrangement reactions are also reported for precursor synthesis .

Q. How can researchers validate the structural integrity of benzo[cd]indol-2(1H)-one derivatives during synthesis?

Key validation methods include:

  • NMR Spectroscopy : Characteristic downfield shifts for the oxindole carbonyl (δ ~170 ppm in 13C^{13}\text{C} NMR) and conjugated protons (e.g., δ 8.82 ppm for aromatic protons in 1H^{1}\text{H} NMR) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 799.45 for polyamine-conjugated derivatives) confirm molecular weight .
  • Elemental Analysis : Matches calculated values for C, H, and N (e.g., C 58.38%, H 5.65%, N 13.09% for trihydrochloride salts) .

Advanced Research Questions

Q. How do benzo[cd]indol-2(1H)-one derivatives act as selective BET bromodomain inhibitors, and what structural features drive BD1 vs. BD2 selectivity?

Benzo[cd]indol-2(1H)-one derivatives inhibit BET proteins by occupying the acetyl-lysine binding pocket. Selectivity for BD1 over BD2 (>100-fold) is achieved via:

  • Substituent Optimization : Bulky groups (e.g., 1-pyrrolidinylsulfonyl) enhance BD1 affinity by filling hydrophobic sub-pockets .

  • Binding Kinetics : Compounds like 85 (Kd = 124 nM for BRD4 BD1) show prolonged residence times due to hydrogen bonding with Asn140 .

  • Data Table :

    CompoundBRD4 BD1 Kd (nM)BRD4 BD2 Kd (nM)Selectivity (BD1/BD2)
    85 124>10,000>80
    LT052 13715,000>109

Q. What methodologies are used to evaluate the anti-autophagy activity of benzo[cd]indol-2(1H)-one derivatives targeting Atg4B?

  • AlphaScreen Assay : Measures inhibition of Atg4B protease activity using fluorescent substrates (e.g., LC3-GST fusion proteins) .
  • Cellular Autophagy Flux : LC3-II/LC3-I ratio in MV4;11 leukemia cells treated with derivatives (e.g., 50% reduction at 10 μM) .
  • Contradiction Note : Some compounds (e.g., S130) show promiscuous inhibition across proteases, necessitating counter-screening against caspases .

Q. How do polyamine conjugates of benzo[cd]indol-2(1H)-one derivatives enhance lysosome-targeted antimetastatic activity?

  • Mechanism : Polyamine conjugation (e.g., homospermine hybrids) enables lysosomal accumulation via the polyamine transport system (PTS), triggering caspase activation and autophagy-mediated cytotoxicity .
  • In Vivo Efficacy : 1 mg/kg dosing in metastatic models reduces tumor burden by 82.5% via inhibition of cell migration (p < 0.01 vs. control) .
  • Structure-Activity Relationship (SAR) : Unsubstituted cores retain activity, while bulky groups (e.g., benzo[d]imidazol-2-yl) reduce potency due to poor lysosomal uptake .

Q. What strategies resolve contradictions in reported anticancer activities of benzo[cd]indol-2(1H)-one derivatives?

  • Context-Dependent Activity : Derivatives like 14g show high antimetastatic activity (55% yield in synthesis) but low cytotoxicity in vitro, suggesting microenvironment-dependent effects .
  • Assay Variability : Differences in cell lines (e.g., MV4;11 vs. solid tumors) and endpoints (proliferation vs. migration) explain divergent results. Standardized panels (e.g., NCI-60) are recommended .

Methodological Guidance

Q. How to design a structure-based virtual screening (SBVS) campaign for novel benzo[cd]indol-2(1H)-one inhibitors?

  • Template Selection : Use crystal structures of target proteins (e.g., BRD4 BD1, PDB: 4LYI) for docking .
  • Pharmacophore Filters : Prioritize compounds with (i) hydrogen bond donors for acetyl-lysine mimicry and (ii) hydrophobic groups for pocket occupancy .
  • Validation : Cross-verify hits via AlphaScreen (for Atg4B) or fluorescence polarization (for BET bromodomains) .

Q. What in vivo pharmacokinetic parameters should be prioritized for benzo[cd]indol-2(1H)-one derivatives?

  • Oral Bioavailability : Compound 85 achieves 75.8% bioavailability via logP optimization (~2.5) and reduced CYP3A4 metabolism .
  • Half-Life Extension : Methylation of the pyrrolidinylsulfonyl group in LT052 increases T1/2_{1/2} to 6.2 h in rats .

Contradictions and Limitations

  • Synthetic Scalability : While cobalt-catalyzed methods are efficient, trace metal contamination may complicate preclinical studies .
  • Selectivity Trade-offs : BD1-selective inhibitors (e.g., LT052 ) show reduced pan-BET anti-inflammatory effects, limiting applicability in certain cancers .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.